4-(Bromomethyl)-1,1-dimethylcyclohexane
Description
Properties
IUPAC Name |
4-(bromomethyl)-1,1-dimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-9(2)5-3-8(7-10)4-6-9/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZBRSXFMYGTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-20-3 | |
| Record name | 4-(bromomethyl)-1,1-dimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
| Aspect | Details |
|---|---|
| Starting Material | 1,1-Dimethylcyclohexane |
| Reagent | Elemental bromine (Br₂) |
| Radical Initiators | Azobisisobutyronitrile (AIBN), dibenzoyl peroxide, or other azo compounds |
| Solvents | Carbon tetrachloride (CCl₄), dichloromethane (CH₂Cl₂), or cycloaliphatic hydrocarbons (e.g., methylcyclohexane) |
| Temperature Range | Typically between 20°C and 80°C, optimally 50°C to 75°C |
| Reaction Time | Several hours under reflux conditions |
| Mechanism | Free radical halogenation involving bromine radical abstraction of hydrogen from methyl group |
The reaction proceeds via a free radical mechanism initiated by thermal decomposition of the radical initiator. Bromine radicals abstract a hydrogen atom from the methyl group on 1,1-dimethylcyclohexane, generating a methyl radical that subsequently reacts with bromine to form the bromomethyl product.
Industrial Production Methods
On an industrial scale, the synthesis is optimized using continuous flow reactors to improve control over reaction parameters such as temperature, pressure, and reagent stoichiometry. This approach enhances safety due to the hazardous nature of bromine and allows for high yield and purity of the bromomethyl product.
Industrial processes typically use cycloaliphatic hydrocarbons as solvents to moderate reaction rates and minimize side reactions. Radical initiators are employed in catalytic amounts (0.1 to 10 mol%, preferably 0.5 to 2 mol%) to maintain efficient radical generation without excessive decomposition.
Detailed Reaction Parameters from Research Findings
| Parameter | Range/Value | Notes |
|---|---|---|
| Radical initiator loading | 0.1–10 mol% | Optimal 0.5–2 mol% for balance between initiation and side reactions |
| Solvent concentration | 1–20% w/w relative to substrate | Preferred 5–10% w/w for efficient bromination and manageable viscosity |
| Temperature | 20–80°C | Below 20°C slows reaction; above 80°C increases by-products |
| Reaction time | 2–6 hours | Dependent on scale and stirring efficiency |
| Bromine equivalents | Slight excess (1.1–1.5 eq) | Ensures complete conversion of methyl groups |
Mechanistic Insights
- Initiation: Thermal decomposition of AIBN or peroxide generates radicals.
- Propagation: Bromine radical abstracts hydrogen from methyl group, forming methyl radical.
- Termination: Combination of radicals or disproportionation reactions.
This mechanism ensures selective bromination at the methyl position without affecting the cyclohexane ring or the 1,1-dimethyl substitution pattern.
Comparative Analysis with Related Compounds
| Compound | Reactivity in Nucleophilic Substitution | Stability | Typical Applications |
|---|---|---|---|
| 4-(Bromomethyl)-1,1-dimethylcyclohexane | Moderate (more reactive than chloromethyl, less than iodomethyl) | Moderate stability | Organic synthesis intermediate, alkylating agent |
| 4-(Chloromethyl)-1,1-dimethylcyclohexane | Lower reactivity | Higher stability | Similar synthetic uses, less reactive |
| 4-(Iodomethyl)-1,1-dimethylcyclohexane | Higher reactivity | Lower stability | Used when higher reactivity needed |
The bromomethyl derivative is favored for its balanced reactivity and stability, making it suitable for diverse synthetic transformations.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Radical Bromination | Br₂, AIBN, CCl₄ or CH₂Cl₂, 50–75°C, reflux | High selectivity, good yield | Requires handling of hazardous bromine and radical initiators |
| Continuous Flow Bromination | Br₂, radical initiator, cycloaliphatic solvent, controlled temp & pressure | Enhanced safety, scalability, reproducibility | Requires specialized equipment |
Research Findings and Practical Notes
- Radical initiators such as AIBN are critical for efficient bromine radical generation.
- Reaction temperature control is essential to minimize by-products like dibrominated species.
- Use of solvents like carbon tetrachloride or methylcyclohexane moderates reaction kinetics and improves product isolation.
- Continuous flow methods are preferred industrially for safety and quality control.
- The bromomethyl group formed is highly reactive and can be further transformed via nucleophilic substitution, elimination, or oxidation reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-1,1-dimethylcyclohexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products:
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
4-(Bromomethyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Mechanism of Action
The mechanism by which 4-(Bromomethyl)-1,1-dimethylcyclohexane exerts its effects is primarily through its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites in other molecules. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
Comparison with Similar Compounds
Structural Analogues
The table below compares key structural features:
| Compound Name | Molecular Formula | Substituents | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| 4-(Bromomethyl)-1,1-dimethylcyclohexane | C₉H₁₇Br | 1,1-dimethyl; 4-bromomethyl | 1432681-20-3 | Reference compound |
| 1-(Bromomethyl)-4-methylcyclohexane | C₈H₁₅Br | 4-methyl; 1-bromomethyl | 21857-32-9 | Fewer methyl groups; positional isomer |
| (Bromomethyl)cyclohexane | C₇H₁₃Br | Bromomethyl at unspecified position | 2550-36-9 | No methyl groups; simpler structure |
| 1-(Bromomethyl)-4-ethylcyclohexane | C₉H₁₇Br | 4-ethyl; 1-bromomethyl | 1516772-83-0 | Ethyl vs. dimethyl substitution |
| 3-(2-Bromoethyl)-1,1-dimethylcyclohexane | C₁₀H₁₉Br | 1,1-dimethyl; 3-(2-bromoethyl) | 106673-04-5 | Bromoethyl vs. bromomethyl; position change |
| 4-(Bromomethyl)-1,1-difluorocyclohexane | C₇H₁₁BrF₂ | 1,1-difluoro; 4-bromomethyl | Not provided | Fluorine substitution enhances electronegativity |
| 1-(Bromomethyl)-1-methanesulfonylcyclohexane | C₈H₁₅BrO₂S | 1-methanesulfonyl; 1-bromomethyl | 1909336-04-4 | Sulfonyl group introduces polarity and reactivity |
Physicochemical Properties
- Molecular Weight : The reference compound (205.13 g/mol) is heavier than simpler analogues like (bromomethyl)cyclohexane (177.08 g/mol) but lighter than sulfonyl-containing derivatives (e.g., 255.17 g/mol for C₈H₁₅BrO₂S) .
- Reactivity: Bromomethyl groups are nucleophilic sites for SN2 reactions. Difluoro and sulfonyl substituents (e.g., 4-(bromomethyl)-1,1-difluorocyclohexane) alter electronic properties, enhancing electrophilicity .
Biological Activity
4-(Bromomethyl)-1,1-dimethylcyclohexane is a halogenated organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound has the molecular formula and is classified as a brominated cycloalkane. Its structure features a bromomethyl group attached to a dimethyl-substituted cyclohexane ring. The presence of the bromine atom significantly influences its chemical reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that halogenated compounds, including brominated derivatives, exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that brominated cycloalkanes can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .
Cytotoxicity and Anticancer Potential
Research into the cytotoxic effects of halogenated compounds has revealed that certain derivatives can induce apoptosis in cancer cell lines. For example, this compound has been evaluated for its ability to induce cell death in human cancer cells. Preliminary findings suggest that it may disrupt cellular processes through oxidative stress mechanisms, leading to increased apoptosis rates .
The biological activity of this compound can be attributed to its interaction with various biomolecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can interact with cellular receptors, potentially influencing signal transduction pathways critical for cell survival and proliferation.
- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), contributing to cytotoxic effects by damaging cellular components.
Study 1: Antimicrobial Efficacy
A study conducted on several brominated compounds, including this compound, assessed their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability at concentrations above 100 µM, suggesting that this compound could serve as a lead for developing new antimicrobial agents .
Study 2: Cytotoxicity in Cancer Cells
In vitro experiments on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis showed significant increases in Annexin V-positive cells following exposure to the compound at concentrations ranging from 50 µM to 200 µM .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| 4-Bromo-2-methylphenol | Structure | High | Moderate |
| 3-Bromopropionic acid | Structure | Low | Low |
Q & A
Q. How can researchers optimize the synthesis of 4-(Bromomethyl)-1,1-dimethylcyclohexane to improve yield and purity?
Methodological Answer:
- Precursor Selection : Prioritize bromination of 4-(methyl)-1,1-dimethylcyclohexane using N-bromosuccinimide (NBS) under radical initiation, as bromomethylation typically requires controlled conditions to avoid over-bromination .
- Reaction Monitoring : Use thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress and identify byproducts (e.g., di-brominated derivatives) .
- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the target compound from unreacted precursors or sterically similar byproducts .
- AI-Driven Retrosynthesis : Leverage predictive tools (e.g., Reaxys, Pistachio) to identify optimal one-step routes and minimize side reactions .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the cyclohexane ring (δ 1.0–2.0 ppm for methyl and methylene groups) and the bromomethyl group (δ 3.3–3.7 ppm) .
- ¹³C NMR : Confirm quaternary carbons (C-1 and C-1') at δ 25–30 ppm and the bromomethyl carbon at δ 30–35 ppm .
- GC-MS : Detect molecular ion peaks at m/z 206 (C₉H₁₅Br⁺) and fragment ions from C-Br bond cleavage .
- FTIR : Look for C-Br stretching vibrations near 550–650 cm⁻¹ and C-H stretches from methyl groups at ~2850–2960 cm⁻¹ .
Advanced Research Questions
Q. How does steric hindrance from the 1,1-dimethyl groups influence the reactivity of the bromomethyl group in substitution reactions?
Methodological Answer:
- Steric Effects : The 1,1-dimethyl groups restrict nucleophilic attack on the bromomethyl carbon, favoring SN2 mechanisms in polar aprotic solvents (e.g., DMSO) over SN1 pathways .
- Comparative Studies :
- Applications : Steric hindrance enhances selectivity in Suzuki-Miyaura couplings, where bulky ligands mitigate undesired β-hydride elimination .
Q. How can computational methods predict reaction pathways involving this compound?
Methodological Answer:
Q. How can researchers resolve discrepancies in catalytic efficiency when using palladium vs. nickel catalysts in cross-coupling reactions?
Methodological Answer:
- Systematic Screening :
- Vary ligands (e.g., PPh₃ for Pd, bipyridine for Ni) and solvents (THF, DMF) to assess catalyst stability and activity .
- Track side reactions (e.g., homo-coupling) via GC-MS or HPLC .
- Kinetic Isotope Effect (KIE) Studies : Differentiate between rate-determining steps (e.g., oxidative addition vs. transmetallation) .
- X-ray Absorption Spectroscopy (XAS) : Analyze catalyst oxidation states and coordination environments during reaction progression .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds .
- First Aid :
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
Methodological Answer:
- Controlled Replication : Repeat experiments using standardized conditions (e.g., 1M HCl in THF at 25°C vs. 50°C) .
- Degradation Tracking : Monitor decomposition via ¹H NMR (e.g., disappearance of bromomethyl peaks) and identify products (e.g., cyclohexene derivatives) .
- pH-Dependent Studies : Correlate stability with protonation states using Hammett acidity functions .
Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
